Isonormangostin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

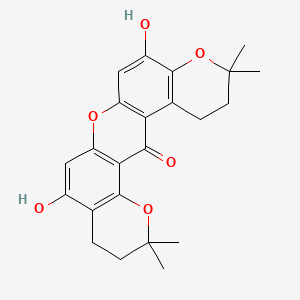

Isonormangostin is a natural product derived from the Garcinia genus, specifically from the Clusiaceae family . It is a xanthone compound with the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol . This compound is known for its various biological activities and is often used as a reference standard in scientific research .

準備方法

Industrial Production Methods: The scalability of the extraction process from Garcinia fruits is a key factor in its industrial production.

化学反応の分析

Types of Reactions: Isonormangostin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

科学的研究の応用

Isonormangostin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference standard for analytical methods and as a starting material for synthesizing other xanthone derivatives . In biology, this compound is studied for its antioxidant and antibacterial properties . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .

作用機序

The mechanism of action of isonormangostin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating oxidative stress and inhibiting bacterial growth . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage . Additionally, its antibacterial activity is linked to its interference with bacterial cell wall synthesis and function .

類似化合物との比較

Isonormangostin is structurally similar to other xanthone compounds such as dulcisflavan and dulcisxanthone B . it is unique in its specific bioactive properties and its natural occurrence in Garcinia mangostana . Similar compounds include:

- Dulcisflavan

- Dulcisxanthone B

- Mangostin

- α-Mangostin

These compounds share similar structural features but differ in their specific biological activities and applications .

生物活性

Isonormangostin is a xanthone derivative isolated from the fruit of Garcinia mangostana (mangosteen), which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₃, and it features a prenylated xanthone skeleton that enhances its bioactivity.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage. Research indicates that it effectively scavenges free radicals, thus protecting cells from oxidative damage.

- Study Findings : In vitro assays demonstrated that this compound has a notable ability to reduce reactive oxygen species (ROS) levels in cell cultures, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. In various studies, this compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Mechanism of Action : this compound modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6. This modulation is critical in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.

- Research Evidence : In a study investigating the antimicrobial effects of xanthones, this compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, showing promising results against various cancer cell lines.

特性

IUPAC Name |

10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXHGSDQDBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the isolation of isonormangostin from Garcinia mangostana?

A1: While the provided research does not explicitly state the significance, it notes that two compounds, garcinone E and 1,6-dihydroxy-7-methoxy-8-(3-hydroxy-3-methylbutyl)-6′,6′-dimethyl-4′,5′-dihydropyrano[2′,3′:3,2]xanthone, were isolated for the first time from Garcinia mangostana []. This suggests an ongoing interest in identifying and characterizing the phytochemical constituents of this plant, potentially for their biological activities and medicinal properties. this compound itself might have potential bioactivity, but further research is needed.

Q2: What is the connection between the two provided research papers?

A2: The first paper focuses on isolating and identifying xanthones, including this compound, from Garcinia mangostana []. The second paper delves into the synthesis of various mangostins, a class of compounds to which this compound belongs []. This paper outlines a synthetic route to create dimethyl-1-isonormangostin and further modifies it to obtain other mangostin derivatives. The connection lies in understanding the structural complexities of these compounds, enabling researchers to synthesize and potentially modify them for various applications, including exploring potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。